molecular formula C12H13NO3 B3204047 Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester CAS No. 1026891-74-6

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester

Cat. No.: B3204047
CAS No.: 1026891-74-6
M. Wt: 219.24 g/mol
InChI Key: OGYYWFFUARJZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester typically involves the reaction of indole derivatives with acetic acid and ethyl alcohol under specific conditions. One common method includes the esterification of 2-(1H-indol-4-yloxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in binding to various receptors and enzymes, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester is unique due to its specific ester linkage and the position of the indole moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-(1H-indol-4-yloxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYYWFFUARJZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.